molecular formula C15H18N2O4 B11074177 1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione

1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11074177
M. Wt: 290.31 g/mol
InChI Key: LZEPNXKTEFFHRK-UHFFFAOYSA-N
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Description

1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyloxy group, an ethoxy group, and a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps. One common method includes the reaction of a benzyloxyethanol derivative with a pyrimidinedione precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of intermediates, purification of the final product, and quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-{[2-(HYDROXYETHOXY)METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure but with a hydroxy group instead of a benzyloxy group.

    1-{[2-(BENZYLOXY)ETHOXY]METHYL}-5-(3-(BENZYLOXY)BENZYL)PYRIMIDINE-2,4(1H,3H)-DIONE: Contains an additional benzyloxybenzyl group.

Uniqueness

1-{[2-(BENZYLOXY)ETHOXY]METHYL}-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

6-methyl-1-(2-phenylmethoxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O4/c1-12-9-14(18)16-15(19)17(12)11-21-8-7-20-10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3,(H,16,18,19)

InChI Key

LZEPNXKTEFFHRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)N1COCCOCC2=CC=CC=C2

Origin of Product

United States

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